molecular formula C7H5NO2S B1509119 [1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde CAS No. 872714-69-7

[1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde

Cat. No. B1509119
CAS RN: 872714-69-7
M. Wt: 167.19 g/mol
InChI Key: VTWJKEZCXALLKM-UHFFFAOYSA-N
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Description

  • Monoisotopic Mass : 167.004105 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Sonogashira-Type Reactions : Utilizing 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors, Sonogashira-type cross-coupling reactions have been conducted to yield various 5-alkynyl-1H-pyrazole-4-carbaldehydes. These are further treated to produce 1-phenylpyrazolo[4,3-c]pyridines and their oxides through regioselective cyclisation, demonstrating the compound's versatility in organic synthesis (Vilkauskaitė et al., 2011).

  • Synthesis of Isothiazoles and Oxathioles : 4-Lithio-N-t-butylpyridine-3-sulphonamide's reaction with various compounds has led to the creation of isothiazolo[5,4-c]pyridin-3-one 1,1-dioxides, showcasing the compound's role in developing complex heterocyclic structures (Alo et al., 1992).

  • NMR Spectroscopic Investigations : Detailed nuclear magnetic resonance (NMR) spectroscopy has been employed to investigate the properties and structures of products obtained from reactions involving variants of [1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde, demonstrating its utility in detailed chemical analysis (Vilkauskaitė et al., 2011).

Medicinal Chemistry and Biological Applications

  • Selective Inhibitors of Tumor-Related Carbonic Anhydrases : Oxathiino[6,5-b]pyridine 2,2-dioxides, closely related to [1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde, have been identified as selective nanomolar inhibitors of human carbonic anhydrases IX and XII. These are important in addressing tumor-associated conditions and have shown antiproliferative properties on various tumor cell lines, illustrating the compound's potential in medicinal chemistry (Grandane et al., 2020).

  • Antimicrobial Activities : Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, showcasing its potential in the development of new antimicrobial agents (Bayrak et al., 2009).

Material Science and Coordination Chemistry

  • Complex Formation in Coordination Chemistry : Research involving pyridine-2-carbaldehyde oxime, closely related to the compound of interest, has led to the discovery of various complex structures, such as dinuclear and trinuclear complexes in zinc(II) benzoate/pyridyl oxime chemistry. This highlights its applicability in the synthesis of complex coordination compounds (Konidaris et al., 2009).

properties

IUPAC Name

[1,3]oxathiolo[5,4-c]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-3-5-1-7-6(2-8-5)10-4-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWJKEZCXALLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(S1)C=C(N=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731365
Record name 2H-[1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde

CAS RN

872714-69-7
Record name 2H-[1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[1,3]oxathiolo[5,4-c]pyridine-6-methanol (0.92 g, 5.44 mmole) was treated with manganese (IV) oxide (3.83 g, 44 mmole) at RT in DCM (50 mL) to afford the aldehyde (567 mg, 62%) as a solid; MS (+ve ion electrospray) m/z 168 (MH+).
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.83 g
Type
catalyst
Reaction Step One
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde
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Reactant of Route 6
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